molecular formula C6H5NO3 B13414322 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione

4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione

Cat. No.: B13414322
M. Wt: 139.11 g/mol
InChI Key: KDMCLTUPWGQGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is a heterocyclic compound that contains both an oxazolidine ring and a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of propargylamine with carbon dioxide to form the corresponding carbamate, which then undergoes cyclization to yield the oxazolidine-2,5-dione structure . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding oxides.

    Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the propargyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield propargylic alcohols or ketones, while reduction of the oxazolidine ring can produce various amine derivatives.

Scientific Research Applications

4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The propargyl group is known to enhance the compound’s ability to cross biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is unique due to the combination of the oxazolidine ring and the propargyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

4-prop-2-ynyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C6H5NO3/c1-2-3-4-5(8)10-6(9)7-4/h1,4H,3H2,(H,7,9)

InChI Key

KDMCLTUPWGQGCA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1C(=O)OC(=O)N1

Origin of Product

United States

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